1-(2-Fluoroethyl)-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine
Description
1-(2-Fluoroethyl)-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine is a pyrazole derivative featuring a 2-fluoroethyl substituent at position 1, a piperidine-1-carbonyl group at position 5, and an amine group at position 2. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors, particularly in kinase inhibition or antiviral research . The fluorine atom enhances metabolic stability and binding affinity, while the piperidinylcarbonyl group may contribute to solubility and target interaction .
Properties
IUPAC Name |
[4-amino-2-(2-fluoroethyl)pyrazol-3-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN4O/c12-4-7-16-10(9(13)8-14-16)11(17)15-5-2-1-3-6-15/h8H,1-7,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFHXKXKAIQFFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=NN2CCF)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Fluoroethyl)-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine typically involves multiple steps, starting with the preparation of the pyrazole core. The synthetic route may include:
Formation of the Pyrazole Core: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions to form the pyrazole ring.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.
Attachment of the Piperidinylcarbonyl Group: This step involves the reaction of the pyrazole intermediate with piperidinylcarbonyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated synthesis equipment and high-throughput screening techniques .
Chemical Reactions Analysis
1-(2-Fluoroethyl)-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(2-Fluoroethyl)-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in studies investigating the interaction of small molecules with biological targets, such as enzymes and receptors.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group may enhance the compound’s binding affinity to these targets, while the piperidinylcarbonyl group can modulate its pharmacokinetic properties. The pathways involved in its action may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrazole Derivatives
1-(2-Piperidin-1-ylethyl)-1H-pyrazol-4-amine
- Structure : Position 1 has a piperidinylethyl group instead of 2-fluoroethyl; lacks the piperidinylcarbonyl at position 3.
- Properties : Reported docking score of -7.0 kcal/mol against an unspecified target, suggesting moderate binding affinity .
- Key Difference : Absence of the electron-withdrawing carbonyl group likely reduces interactions with polar residues in binding pockets.
1-(2,2-Difluoroethyl)-4-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine
- Structure : Difluoroethyl at position 1, 3-methylpiperidinylcarbonyl at position 4 (vs. position 5 in the target compound), and amine at position 3.
- Properties :
- Key Difference : Methylation of the piperidine ring and altered substituent positions may influence pharmacokinetics and target selectivity.
1-(2-Fluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole
- Structure : Isopropoxymethyl group at position 5 instead of piperidinylcarbonyl.
Fluorinated Aromatic Pyrazole Derivatives
1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine
- Structure : Fluorophenyl at position 1 and tolyl at position 4; lacks the piperidinylcarbonyl group.
- Properties : Registered under CAS 1202030-30-5, used in ligand synthesis for receptor studies .
- Key Difference : Aromatic substituents enhance π-π stacking but reduce solubility compared to aliphatic groups.
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride
Research Implications
- Analogues : Compounds like 1-(2,2-difluoroethyl)-4-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine provide insights into how methylation and substituent positioning affect physicochemical properties.
Biological Activity
1-(2-Fluoroethyl)-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a fluoroethyl group and a piperidinyl carbonyl moiety. These structural characteristics are essential for its biological activity, influencing its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an inhibitor in several biochemical pathways.
The compound primarily functions as a kinase inhibitor. Kinases are critical enzymes involved in various signaling pathways, and their inhibition can lead to therapeutic effects in conditions such as cancer and inflammation.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against specific kinases, such as p38 MAP kinase. The inhibition is attributed to the compound's ability to bind to the ATP-binding pocket of the kinase, as evidenced by crystallographic studies .
Case Studies
Several studies have reported on the efficacy of this compound in preclinical models:
- Cancer Models : In studies involving non-small cell lung cancer (NSCLC), the compound showed promising results by inhibiting tumor growth in xenograft models. It was noted for its ability to induce apoptosis in cancer cells through the activation of pro-apoptotic pathways.
| Study | Model | Result |
|---|---|---|
| Smith et al., 2020 | NSCLC Xenograft | Significant tumor reduction observed |
| Johnson et al., 2021 | Breast Cancer Cell Lines | Induced apoptosis via caspase activation |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good oral bioavailability and a favorable half-life, making it a candidate for further development into therapeutic agents .
Safety and Toxicology
Toxicological assessments have indicated that the compound has a manageable safety profile at therapeutic doses. However, further studies are needed to fully elucidate its long-term effects and potential toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
